molecular formula C14H8Br6O2 B127256 1,2-Bis(2,4,6-tribromophenoxy)ethane CAS No. 37853-59-1

1,2-Bis(2,4,6-tribromophenoxy)ethane

Cat. No.: B127256
CAS No.: 37853-59-1
M. Wt: 687.6 g/mol
InChI Key: YATIGPZCMOYEGE-UHFFFAOYSA-N
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Description

1,2-Bis(2,4,6-tribromophenoxy)ethane is an organic compound that is widely used as a brominated flame retardant. It is known for its effectiveness in reducing the flammability of various materials, making it a popular choice in industries that require fire-resistant products. This compound is often used as an alternative to polybrominated diphenyl ethers (PBDEs), which have been restricted due to their environmental and health impacts .

Mechanism of Action

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) primarily targets the Iroquois Homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) . These targets play a crucial role in maintaining the integrity of the intestinal barrier .

Mode of Action

BTBPE interacts with its targets, leading to the activation of the IRX3/NOS2 axis . This activation results in the induction of necroptosis and the destruction of tight junctions in the intestinal barrier .

Biochemical Pathways

The activation of the IRX3/NOS2 axis by BTBPE leads to a series of biochemical changes. The primary affected pathway is the necroptosis pathway , which is a form of programmed cell death . The disruption of this pathway leads to the destruction of tight junctions, which are crucial for maintaining the integrity of the intestinal barrier .

Pharmacokinetics

It is known that btbpe can enter the human body through ingestion and respiration . The compound’s potential for bioaccumulation has also been noted .

Result of Action

The activation of the IRX3/NOS2 axis by BTBPE leads to inflammation and necroptosis in the jejunum and ileum, as well as the destruction of the tight junctions and mucus layer . This disruption of the intestinal barrier function can have significant effects on the overall health of the organism .

Action Environment

BTBPE is an environmental pollutant and is frequently detected in the atmosphere . Its persistence in the environment and potential for bioaccumulation suggest that environmental factors such as the presence of BTBPE in air, dust, soils, sediments, and surface water can influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,4,6-tribromophenoxy)ethane is typically synthesized through a two-step process involving bromination and phenol oxidation reactions. The first step involves reacting 2,4,6-tribromobenzene with a base to produce 2,4,6-tribromophenol. In the second step, 2,4,6-tribromophenol is reacted with bromoethane under heat to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,4,6-tribromophenoxy)ethane primarily undergoes substitution reactions due to the presence of bromine atoms. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like ethanol and a moderate temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions are usually carried out in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield phenolic derivatives, while oxidation reactions can produce quinones .

Comparison with Similar Compounds

1,2-Bis(2,4,6-tribromophenoxy)ethane is often compared with other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD):

    Polybrominated Diphenyl Ethers (PBDEs): PBDEs have been widely used as flame retardants but are now restricted due to their persistence in the environment and potential health risks.

    Hexabromocyclododecane (HBCD): HBCD is another brominated flame retardant with high efficiency. it has been found to bioaccumulate in the environment, leading to restrictions on its use.

Properties

IUPAC Name

1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene
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InChI

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2
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InChI Key

YATIGPZCMOYEGE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br
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Molecular Formula

C14H8Br6O2
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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DSSTOX Substance ID

DTXSID1024627
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Molecular Weight

687.6 g/mol
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Physical Description

1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline]
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Solubility

Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C)
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Density

2.58
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Color/Form

Needles from benzene/ethanol, White, crystalline powder

CAS No.

37853-59-1
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo-
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Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Record name 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
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Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Melting Point

222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range)
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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